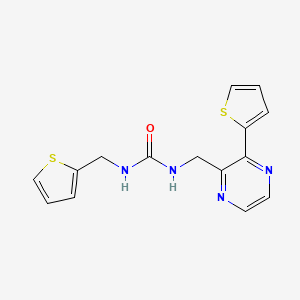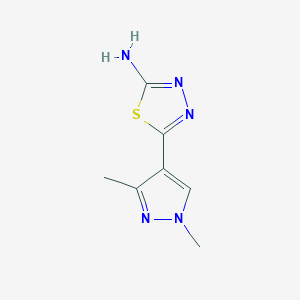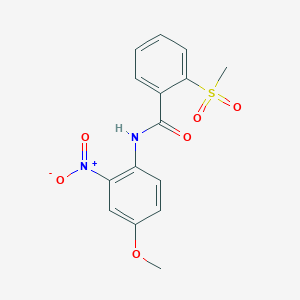
N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide: is an organic compound with the molecular formula C15H14N2O5S This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfonyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Methoxylation: The synthesis begins with the nitration of 4-methoxyaniline to introduce the nitro group. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.
Sulfonylation: The next step involves the sulfonylation of the nitro compound with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Amidation: Finally, the compound undergoes amidation with 2-aminobenzamide under controlled conditions to yield N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium alkoxide, dimethyl sulfoxide as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products:
Reduction: N-(4-amino-2-methoxyphenyl)-2-methylsulfonylbenzamide.
Substitution: N-(4-alkoxy-2-nitrophenyl)-2-methylsulfonylbenzamide.
Oxidation: this compound sulfone.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of dyes and pigments due to its stable chromophore.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and methylsulfonyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes and receptors.
Comparison with Similar Compounds
N-(4-methoxy-2-nitrophenyl)acetamide: Similar structure but lacks the methylsulfonyl group.
N-(4-methoxy-2-nitrophenyl)benzenesulfonamide: Similar structure but has a sulfonamide group instead of a benzamide group.
Uniqueness:
- The presence of both the methylsulfonyl and benzamide groups in N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide provides unique reactivity and stability compared to its analogs.
- The combination of functional groups allows for diverse chemical transformations and potential applications in various fields.
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-10-7-8-12(13(9-10)17(19)20)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRHGJIFIZGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(chloromethyl)-4H,6H,7H-pyrano[3,4-d][1,2]oxazole](/img/structure/B3010802.png)
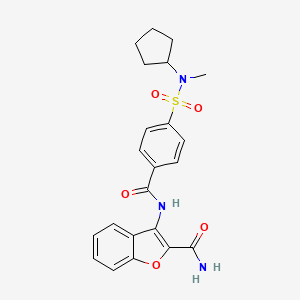
![9-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3010810.png)
![8-bromo-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3010811.png)


![9-[4-(hexyloxy)benzylidene]-2,4,5,7-tetranitro-9H-fluorene](/img/structure/B3010814.png)
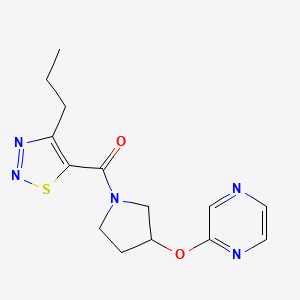

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)
![5-amino-N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-methylbenzene-1-sulfonamide](/img/structure/B3010820.png)
